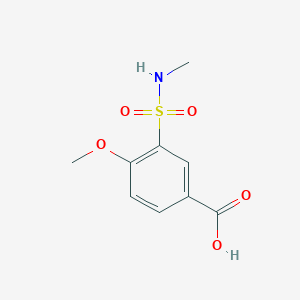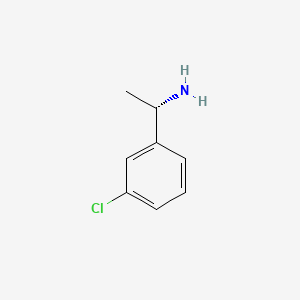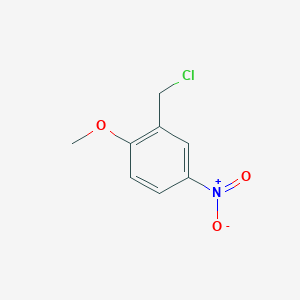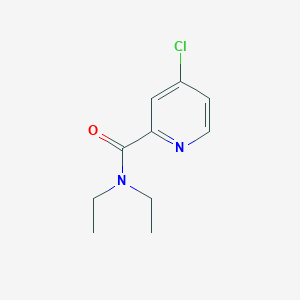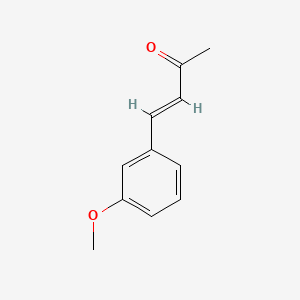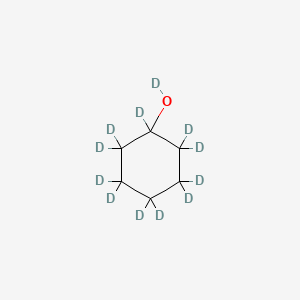
Cyclohexanol-d12
Overview
Description
Cyclohexanol-d12, also known as this compound, is a deuterated form of cyclohexanol, where all hydrogen atoms are replaced by deuterium. This compound is a secondary alcohol with the chemical formula C6D12O. It appears as a colorless, viscous liquid with a camphor-like odor and is used primarily in scientific research due to its unique isotopic properties.
Mechanism of Action
Target of Action
The primary target of Cyclohexanol-d12 is Alcohol dehydrogenase 1B . This enzyme plays a crucial role in the metabolism of various substances, including cyclohexanol .
Mode of Action
This compound interacts with its target, Alcohol dehydrogenase 1B, leading to the oxidation of cyclohexanol to cyclohexanone . This interaction and the resulting changes are part of the compound’s mode of action .
Biochemical Pathways
The biochemical pathway for the conversion of cyclohexanol to adipic acid involves cyclohexanol → cyclohexanone → ɛ-caprolactone → 6-hydroxyhexanoic acid → 6-oxohexanoic acid → adipic acid . The enzymes involved in this pathway include butane monooxygenase, cyclohexanol dehydrogenase, cyclohexanone 1,2-monooxygenase, 1-oxa-2-oxocycloheptane lactonase, 6-hydroxyhexanoate dehydrogenase, 6-oxohexanoate dehydrogenase, and adipate-CoA ligase .
Pharmacokinetics
Deuterium substitution has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of this compound’s action is the conversion of cyclohexanol to adipic acid through a series of biochemical reactions . This conversion is part of the cyclohexane degradation pathway, which is utilized by certain bacteria for growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanol-d12 can be synthesized through the hydrogenation of deuterated phenol (C6D5OD) using a deuterium gas (D2) over a suitable catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under high pressure and moderate temperature conditions to ensure complete hydrogenation.
Industrial Production Methods
Industrial production of this compound is less common due to the high cost of deuterium. it can be produced on a smaller scale using the same hydrogenation process mentioned above, with careful control of reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol-d12 undergoes various chemical reactions similar to its non-deuterated counterpart, cyclohexanol. These include:
Oxidation: this compound can be oxidized to (2H12)Cyclohexanone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: It can be reduced back to cyclohexane-d12 using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form cyclohexyl-d12 chloride.
Common Reagents and Conditions
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: (2H12)Cyclohexanone
Reduction: Cyclohexane-d12
Substitution: Cyclohexyl-d12 chloride
Scientific Research Applications
Cyclohexanol-d12 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of hydrogen atoms in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of deuterium-labeled drugs.
Industry: Applied in the development of deuterium-labeled standards for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: The non-deuterated form of Cyclohexanol-d12, with hydrogen atoms instead of deuterium.
Cyclohexanone: The oxidized form of cyclohexanol, with a ketone functional group.
Cyclohexane: The fully reduced form of cyclohexanol, with no hydroxyl group.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The isotopic substitution allows for precise tracking and analysis in various studies, making it a valuable tool in fields such as chemistry, biology, and medicine.
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6-undecadeuterio-6-deuteriooxycyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c7-6-4-2-1-3-5-6/h6-7H,1-5H2/i1D2,2D2,3D2,4D2,5D2,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXRVTGHNJAIIH-BFHGLDALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])O[2H])([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216719 | |
| Record name | (2H12)Cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66522-78-9 | |
| Record name | Cyclohexan-1,2,2,3,3,4,4,5,5,6,6-d11-ol-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66522-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H12)Cyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066522789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H12)Cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2H12]cyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was cyclohexanol-d12 used in this study?
A1: The researchers used this compound, a deuterated form of cyclohexanol, to investigate the mechanism of cyclohexyl hydroperoxide decomposition by manganese(III) tetraarylporphyrins. The study found that this compound was not oxidized under the reaction conditions []. This finding helped the researchers conclude that cyclohexanone, the other product of cyclohexyl hydroperoxide decomposition, is formed directly from the peroxide and not by a subsequent oxidation of cyclohexanol. This information was crucial in proposing a heterolytic mechanism for the oxygen-oxygen bond scission in cyclohexyl hydroperoxide, facilitated by the manganese porphyrin catalyst.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
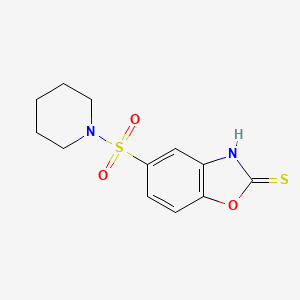
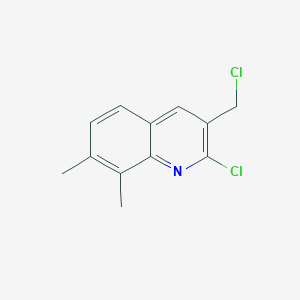
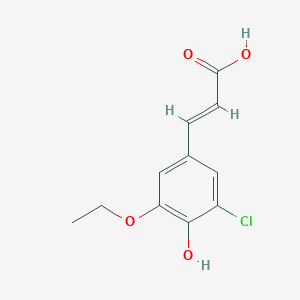
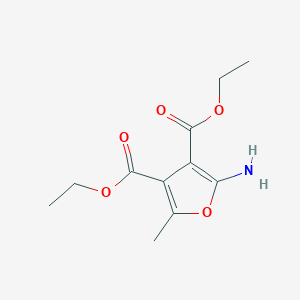
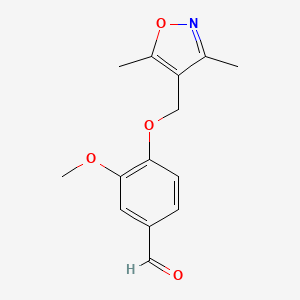
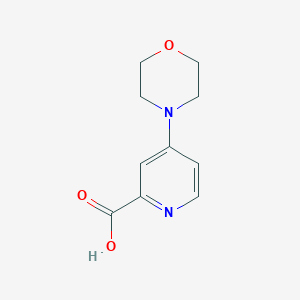
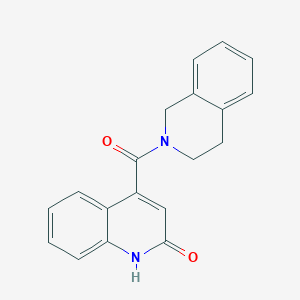
![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetamide](/img/structure/B1349701.png)
